2-(Phenylsulfanyl)thianthrene
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Overview
Description
2-(Phenylsulfanyl)thianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)thianthrene can be achieved through several methods. One common approach involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. These synthons are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), resulting in the formation of π-extended thianthrene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)thianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include 2-phenylsulfanylphenol, o-hydroxyphenyl phenylsulfone, and other oxidized derivatives .
Scientific Research Applications
2-(Phenylsulfanyl)thianthrene has several applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it a useful tool in studying redox processes in biological systems.
Mechanism of Action
The mechanism by which 2-(Phenylsulfanyl)thianthrene exerts its effects involves its redox behavior. The compound can reversibly transform between its neutral and radical cation states, which is facilitated by the electron-richness and heavy atom effect of sulfur atoms . This redox capability is utilized in various chemical reactions and supramolecular assemblies.
Comparison with Similar Compounds
Thianthrene: The parent compound, which shares the dibenzo-fused 1,4-dithiine ring structure.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with similar desulfurization pathways.
Benzothiophene: A simpler sulfur-containing heterocycle with comparable chemical properties.
Uniqueness: 2-(Phenylsulfanyl)thianthrene is unique due to its phenylsulfanyl substituent, which enhances its electron-donating properties and redox behavior. This makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions.
Properties
CAS No. |
104109-30-0 |
---|---|
Molecular Formula |
C18H12S3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-phenylsulfanylthianthrene |
InChI |
InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
InChI Key |
LZOLHEUQPPQVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Origin of Product |
United States |
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